Product packaging for Lanthanum ethylsulfate(Cat. No.:CAS No. 1070-79-7)

Lanthanum ethylsulfate

Cat. No.: B087225
CAS No.: 1070-79-7
M. Wt: 514.3 g/mol
InChI Key: ZOIQVLFCKCVMMS-UHFFFAOYSA-K
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Description

Significance of Lanthanide-Based Materials in Contemporary Science

Lanthanide-based materials are integral to numerous modern technologies, a fact that underscores the importance of understanding their fundamental properties. rsc.orgnih.gov The unique electronic configurations of the lanthanide elements, characterized by their partially filled 4f orbitals, give rise to distinctive magnetic and optical properties. taylorandfrancis.com These properties are harnessed in a variety of applications, including high-performance magnets, phosphors for energy-efficient lighting and displays, catalysts, and biomedical imaging agents. rsc.orgtaylorandfrancis.comnih.govacs.org The luminescence of lanthanide ions, for instance, is crucial for the development of white light LEDs. rsc.org The continued development of these technologies relies on a deep understanding of the electronic structure and interactions of lanthanide ions, which is often gained by studying them in well-defined crystal environments.

Overview of Lanthanum Ethylsulfate as a Model System for F-Electron Spectroscopy and Solid-State Physics

This compound serves as an excellent model system for studying the properties of other lanthanide ions. Because the La³⁺ ion has no 4f electrons, it is diamagnetic and colorless, providing a "clean" and non-interfering crystalline host. rsc.org When small amounts of other lanthanide ions (dopants) are introduced into the this compound crystal lattice, they substitute the lanthanum ions. This allows for the detailed investigation of the dopant ions' electronic energy levels and their interactions with the surrounding crystal field without interference from a magnetically ordered host lattice. rsc.org

This compound has been particularly instrumental in the fields of:

Electron Paramagnetic Resonance (EPR) Spectroscopy : this compound has been widely used as a host for the EPR study of various lanthanide ions, including cerium, neodymium, gadolinium, erbium, and promethium. nih.govaps.orgresearchgate.netaip.org These studies have provided precise information about the g-values and hyperfine structure of the dopant ions, which are critical parameters for understanding their electronic ground states. nih.govaps.org

Spin-Lattice Relaxation Studies : The interaction between the electron spins of the dopant ions and the lattice vibrations (phonons) of the host crystal is a key area of solid-state physics. This compound has been a favored host for measuring spin-lattice relaxation times of various lanthanide ions, such as erbium and cerium. researchgate.netaps.orgaps.org These measurements have been crucial for understanding the mechanisms of relaxation, such as the direct, Orbach, and Raman processes. aps.orgaps.org

Crystal Field Theory : The ethylsulfate salts have a well-defined crystal structure where the lanthanide ion is coordinated to nine water molecules, forming a [Ln(H₂O)₉]³⁺ complex with D₃h symmetry. bath.ac.ukcore.ac.ukmdpi.com This high symmetry simplifies the theoretical analysis of the crystal field, which is the electrostatic field created by the surrounding ligands that splits the energy levels of the f-electrons. rsc.orgaip.org The study of lanthanide-doped this compound has provided a wealth of experimental data for the development and refinement of crystal field theory. aip.orgroyalsocietypublishing.org

Historical Context of Research on this compound and Related Compounds

Research on lanthanide ethylsulfates dates back to the early days of modern solid-state physics and coordination chemistry. The structural characterization of hydrated lanthanide ethylsulfates in the late 1930s revealed the nine-coordinate nature of the lanthanide ion, a finding that was not widely recognized in textbooks of the time. bath.ac.ukresearchgate.net

The 1950s and 1960s marked a golden age for the study of these compounds, driven by the development of new spectroscopic techniques, particularly EPR. nih.govroyalsocietypublishing.org Pioneering work by researchers such as Bleaney and Stevens laid the theoretical groundwork for interpreting the EPR spectra of lanthanide ions in the ethylsulfate lattice. nih.gov During this period, numerous studies were published detailing the paramagnetic resonance and spin-lattice relaxation of various lanthanide ions doped into this compound. aps.orgaps.orgroyalsocietypublishing.org These early investigations were fundamental in establishing our understanding of the electronic structure of f-electron systems. Even with the advent of more complex materials, this compound continues to be referenced as a classic example and a benchmark for spectroscopic studies of lanthanide ions. nih.govaip.org

Research Findings on this compound

Detailed research on this compound has primarily focused on its crystallographic structure and its use as a host for spectroscopic analysis of other lanthanide ions.

Crystallographic Data

The lanthanide ethylsulfates, including the lanthanum variant, crystallize in the hexagonal system with the space group P6₃/m. researchgate.net The defining feature of their structure is the [Ln(H₂O)₉]³⁺ complex, where the lanthanide ion is surrounded by nine water molecules in a tricapped trigonal prismatic arrangement. bath.ac.uk This high degree of coordination was an important early finding in lanthanide chemistry. researchgate.net

Spectroscopic and Spin-Lattice Relaxation Data

The utility of this compound as a host material is evident in the extensive spectroscopic data collected on various lanthanide dopants within its lattice.

Erbium-doped this compound (Er³⁺:LaES) : Studies on Er³⁺-doped this compound have been crucial for understanding spin-lattice relaxation mechanisms. aps.orgaps.org The relaxation rate (1/T₁) has been shown to be dependent on temperature and the concentration of the erbium dopant. aps.orgaps.org At low temperatures (below 2.4 K), a phonon-limited process dominates, while at higher temperatures, an Orbach process becomes significant. aps.org

Cerium-doped this compound (Ce³⁺:LaES) : The EPR spectra of Ce³⁺ in this compound reveal anisotropic g-values due to the crystal field splitting of the ground state. nih.gov The small energy separation between the lowest doublets in this host has been a subject of detailed study. nih.govresearchgate.net

Gadolinium-doped this compound (Gd³⁺:LaES) : High-precision EPR studies of Gd³⁺ in this compound have provided accurate values for the spin Hamiltonian parameters, which describe the interaction of the Gd³⁺ ion with the crystal field. aip.orgaip.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H15LaO12S3 B087225 Lanthanum ethylsulfate CAS No. 1070-79-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl sulfate;lanthanum(3+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2H6O4S.La/c3*1-2-6-7(3,4)5;/h3*2H2,1H3,(H,3,4,5);/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOIQVLFCKCVMMS-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOS(=O)(=O)[O-].CCOS(=O)(=O)[O-].CCOS(=O)(=O)[O-].[La+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15LaO12S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70648473
Record name Lanthanum tris(ethyl sulfate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1070-79-7
Record name Lanthanum tris(ethyl sulfate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Single Crystal Growth of Lanthanum Ethylsulfate

Crystal Growth Techniques for High-Quality Lanthanum Ethylsulfate Single Crystals

The formation of high-quality single crystals of this compound is a meticulous process that relies on precise control over the crystallization environment. The primary approach involves solution-based methods, where the crystal lattice is formed gradually from a supersaturated solution.

The most common method for preparing this compound is through a reaction in an aqueous solution, followed by crystallization. This typically involves reacting a soluble lanthanum salt, such as lanthanum nitrate, with an ethyl sulfate (B86663) salt, like sodium ethyl sulfate. evitachem.com Another approach involves converting lanthanum sulfate into this compound. osti.gov

The fundamental principle of solution-based growth is the creation of a supersaturated solution, from which the crystalline solid can precipitate in an ordered fashion. ethz.chmcgill.ca For this compound, this is often achieved by the slow evaporation of a saturated aqueous solution at a constant temperature. This allows the solute concentration to increase gradually beyond the saturation point, providing the thermodynamic driving force for crystallization. mcgill.ca In its crystal hydrate (B1144303) form, the Lanthanum ion (La³⁺) coordinates with nine water molecules, forming a structure described as a three-cap trigonal prism. researchgate.net

Another technique that can be employed is solvothermal synthesis, where the crystallization process occurs in a closed vessel at temperatures above the boiling point of the solvent. evitachem.com Reactive crystallization, a method where the synthesis reaction and crystallization occur simultaneously, has also been developed for other lanthanum compounds like lanthanum hydroxychloride and could be applicable. nih.gov

Growth Method Description Typical Reactants
Slow Evaporation A saturated solution is allowed to evaporate slowly at a constant temperature, leading to gradual supersaturation and crystal growth.Lanthanum Salt (e.g., La(NO₃)₃), Ethyl Sulfate Salt (e.g., NaC₂H₅SO₄)
Temperature Lowering A saturated solution at a higher temperature is slowly cooled, decreasing the solubility of the salt and inducing crystallization.Lanthanum Salt, Ethyl Sulfate Salt
Solvothermal Synthesis Crystallization is performed in a sealed container using a solvent at elevated temperature and pressure. evitachem.comLanthanum Nitrate, Sodium Ethyl Sulfate evitachem.com

This table provides an overview of common solution-based crystal growth methods applicable to this compound.

The quality of the resulting single crystals is highly dependent on the precise control of several growth parameters. The goal is to maintain a slow and steady growth rate, which minimizes the formation of defects and inclusions within the crystal lattice. researchgate.net

Key parameters that must be carefully managed include:

Supersaturation : This is the primary driving force for crystallization. ethz.ch A low level of supersaturation is crucial for growing high-quality crystals, as high supersaturation can lead to rapid, uncontrolled precipitation and the formation of many small, imperfect crystals. mcgill.ca

Temperature : Maintaining a constant and uniform temperature throughout the solution is vital. Temperature fluctuations can alter the solubility of the compound, leading to unstable growth rates and the introduction of defects. ethz.ch

Stirring/Agitation : Gentle stirring of the solution can help to maintain a uniform concentration and temperature, preventing localized areas of high supersaturation. ethz.ch However, the stirring speed must be optimized to avoid introducing turbulence that could lead to secondary nucleation or damage to the growing crystal. ethz.chresearchgate.net

pH of the Solution : The acidity or basicity of the solution can influence the speciation of the lanthanum ions and potentially affect the crystal growth process.

Presence of Impurities : As discussed in the following section, impurities can inhibit growth or be incorporated into the crystal lattice, degrading its quality. researchgate.net

Parameter Effect on Crystal Quality Optimization Strategy
Supersaturation High levels lead to rapid, uncontrolled growth and defects; low levels promote slow, ordered growth. ethz.chmcgill.caControl evaporation rate or cooling rate precisely.
Temperature Fluctuations cause unstable growth and defects. ethz.chUse a temperature-controlled bath or incubator.
Agitation/Stirring Ensures uniform concentration and temperature but can cause damage if excessive. ethz.chresearchgate.netEmploy slow, consistent stirring to homogenize the solution without creating turbulence.
Purity of Reactants Impurities can inhibit growth or be incorporated into the crystal, causing defects. nih.govresearchgate.netUse high-purity starting materials.

This table summarizes the critical parameters for controlling the quality of this compound crystals during solution growth.

Purity Considerations in this compound Synthesis

A significant challenge in the synthesis of this compound is achieving high purity. This is particularly critical because the intended applications, such as in electron paramagnetic resonance (EPR) spectroscopy, are highly sensitive to the presence of other paramagnetic rare-earth ions. nih.gov

The primary source of contamination arises from the difficulty in separating lanthanum from other lanthanide elements, which often occur together in nature and share very similar chemical properties. nih.gov Historical accounts from the 1950s highlight this challenge, noting that it was very difficult to obtain rare earth compounds free from impurities of other rare earths. nih.gov For instance, an attempt to measure the EPR spectrum of promethium in a this compound host crystal was unsuccessful because it only revealed the spectrum of a neodymium impurity. nih.gov

The purity of the final this compound product is therefore highly dependent on the purity of the initial lanthanum salt (e.g., lanthanum oxide or lanthanum nitrate) used in the synthesis. osti.govresearchgate.net Even with modern purification techniques, trace amounts of other lanthanides can persist and co-precipitate during crystallization, as their ethyl sulfates have similar solubilities. Some analyses have shown that synthesized ethyl sulfates may not be 100% pure and can appear slightly wet. osti.gov Therefore, rigorous purification of the lanthanum starting material is a crucial prerequisite for synthesizing high-purity this compound crystals. nih.gov

Potential Impurity Source Reason for Presence
Neodymium (Nd³⁺) Impure Lanthanum starting material. nih.govDifficult to separate from Lanthanum due to similar chemical properties. nih.gov
Cerium (Ce³⁺) Impure Lanthanum starting material. nih.govOften co-occurs with Lanthanum and is challenging to separate. nih.gov
Praseodymium (Pr³⁺) Impure Lanthanum starting material. nih.govSimilar ionic radius and chemical behavior to Lanthanum.
Other Lanthanides Impure Lanthanum starting material. nih.govGeneral difficulty in separating adjacent rare-earth elements. nih.gov
Excess Water Incomplete drying of the final product. osti.govThe compound is a hydrate and can retain moisture. osti.gov

This table lists common impurities found in this compound and the reasons for their presence.

Crystallographic Characterization and Structural Analysis of Lanthanum Ethylsulfate

Determination of Crystal System and Space Group Symmetry

Lanthanum ethylsulfate nonahydrate crystallizes in the hexagonal crystal system . academie-sciences.frbath.ac.uk Extensive crystallographic studies have definitively assigned its space group to P6₃/m . researchgate.net This space group is characterized by a six-fold screw axis perpendicular to a mirror plane, which dictates the high degree of symmetry observed in the crystal lattice. The P6₃/m space group is a common arrangement for a series of isomorphous rare-earth compounds, including the ethylsulfates and bromates. academie-sciences.fr

Unit Cell Parameters and Lattice Dimensions

Precise measurements of the unit cell parameters for this compound nonahydrate have been established through X-ray diffraction studies. While minor variations exist depending on the specific experimental conditions, the accepted values provide a clear picture of the lattice dimensions.

ParameterValue (Å)
a~14.0
c~7.1

Note: These are approximate values. Specific studies may report slightly different parameters.

The unit cell contains two formula units (Z = 2). researchgate.net The dimensions of the unit cell are crucial for understanding the packing of the complex ions within the crystal and for calculating the theoretical density of the compound.

Lanthanide Coordination Environment and Site Symmetry within the this compound Lattice

The lanthanum ion (La³⁺) in the ethylsulfate lattice is coordinated by nine water molecules, forming a [La(H₂O)₉]³⁺ complex cation. bath.ac.uk The coordination polyhedron is best described as a tricapped trigonal prism . academie-sciences.fr This geometry involves six water molecules situated at the vertices of a trigonal prism and three additional water molecules capping the rectangular faces of the prism.

The lanthanum ion occupies a site of C₃h symmetry . researchgate.net This specific site symmetry is a direct consequence of the P6₃/m space group and the position of the ion within the unit cell. The C₃h symmetry indicates the presence of a three-fold rotation axis and a horizontal mirror plane passing through the lanthanum ion. This high symmetry environment has significant implications for the electronic and magnetic properties of the compound, particularly when lanthanum is substituted with other paramagnetic rare-earth ions.

Structural Homologies with Isotypic Rare-Earth Ethyl Sulfate (B86663) Nonahydrates

This compound nonahydrate is the first member of a well-established isostructural series of rare-earth ethylsulfate nonahydrates, M(C₂H₅SO₄)₃·9H₂O, where M can be any of the lanthanide elements (with the exception of promethium) as well as yttrium. scirp.orgijcce.ac.ir This means that all these compounds share the same hexagonal crystal structure and P6₃/m space group. academie-sciences.fr

The primary difference across this series is the gradual decrease in the ionic radius of the trivalent rare-earth cation, a phenomenon known as the lanthanide contraction . This contraction leads to a systematic and predictable decrease in the unit cell parameters and the metal-oxygen bond lengths within the [M(H₂O)₉]³⁺ complex as one moves from lanthanum to lutetium. The consistency of the nine-coordinate tricapped trigonal prismatic geometry across the entire series highlights the stability of this arrangement for the trivalent rare-earth ions with the ethylsulfate counterion and nine water molecules of hydration. bath.ac.uk

Electron Paramagnetic Resonance Epr and Electron Spin Resonance Esr Spectroscopy of Doped Lanthanum Ethylsulfate Systems

EPR/ESR Investigations of Paramagnetic Lanthanide Ions in Lanthanum Ethylsulfate Host Lattices

The this compound crystal lattice serves as an ideal host for accommodating various paramagnetic lanthanide ions. This substitution allows for in-depth EPR/ESR studies to characterize the electronic ground states, crystal field interactions, and relaxation dynamics of the dopant ions.

Gadolinium(III) Doping and Spin Hamiltonian Parameter Determination

The gadolinium(III) ion (Gd³⁺), with its ⁸S₇/₂ ground state and seven unpaired electrons, is a particularly effective probe for EPR studies. When Gd³⁺ is dilutely substituted into the this compound lattice, the resulting EPR spectra provide a wealth of information that can be quantified using a spin Hamiltonian. This mathematical model describes the energy levels of the electron spins in the presence of an external magnetic field and the internal crystalline electric field.

High-precision measurements of the spin-Hamiltonian parameters (b₂⁰, b₄⁰, and b₆⁰) for Gd³⁺ in this compound have been conducted at room temperature. aip.org An iterative computing procedure, employing a least-squares fit and exact diagonalization of the spin-Hamiltonian secular matrix, has been developed to determine the best-fit parameters from experimental EPR spectra. scholaris.ca It has been noted that at the level of precision achieved in these studies, the shape of the sample can significantly influence the results. aip.org

Table 1: Spin Hamiltonian Parameters for Gd³⁺ in this compound at 290 K

Parameter Value (10⁻⁴ cm⁻¹)
b₂⁰ 188
b₄⁰ 3.2
b₆⁰ 0.4

This table presents the spin Hamiltonian parameters for Gd³⁺ in this compound, as determined from EPR measurements at 77 K. researchgate.net

The spin Hamiltonian parameters of Gd³⁺ doped into this compound exhibit a discernible dependence on temperature. Studies have shown that the ground state splitting of the Gd³⁺ ion changes with temperature, with an anomalous splitting observed in zero external magnetic fields. scholaris.ca This splitting was measured to be (16.60 ± 1.0) MHz at 290.5 K and decreased to (11.15 ± 1.0) MHz at 77 K. scholaris.ca This temperature-dependent behavior is attributed to a combination of thermal expansion of the crystal lattice and the influence of lattice vibrations on the crystalline electric field experienced by the Gd³⁺ ion. aps.org The spin-spin interaction is a potential cause for this type of splitting. scholaris.ca

The ⁸S₇/₂ ground state of the Gd³⁺ ion undergoes splitting due to the crystalline electric field of the this compound host. scholaris.ca This ground state splitting has been systematically investigated using both conventional and weak magnetic field-sweep variable-frequency EPR spectroscopy. scholaris.ca Early theoretical models based on a purely ionic picture were found to be insufficient to fully account for the observed splitting, indicating the importance of covalent interactions between the gadolinium ion and the surrounding ligands.

Direct measurements of the ground state splittings in single crystals of this compound doped with 0.5 and 1.0 atomic percent Gd³⁺ have been performed at 290.5 K and 77 K with high accuracy. scholaris.ca These experiments revealed an anomalous splitting of the J=±1/2 doublet in the absence of an external magnetic field. scholaris.ca

Empirical linear relationships have been established between the spin-Hamiltonian parameter b₂⁰ of Gd³⁺ and several properties of the host lanthanide ethylsulfate lattice. ucalgary.ca These include the ionic radius of the host lanthanide ion, the unit cell dimensions, the molar volume, and the estimated crystal field parameter A₂⁰Gd.[²>6] A similar linear relationship is observed between the spin-Hamiltonian parameter b₆⁰ and the ionic radius of the host, though this is not the case for the b₄⁰ parameter. scholaris.ca More detailed analysis of these relationships is contingent upon improved knowledge of the rare earth trivalent ion radii and the ion-ligand distances within the ethylsulfate nonahydrate series. aip.org

Cerium(III) Doping and Zeeman Splitting Studies

When cerium(III) (Ce³⁺), a 4f¹ ion, is doped into this compound, it exhibits interesting magnetic properties. The ground state of Ce³⁺ in this host has g-values of g∥ = 0.995 and g⊥ = 2.185. nih.gov An excited doublet exists at a mere 3 cm⁻¹ higher in energy, with g-values of g∥ = 3.72 and g⊥ = 0.20. nih.gov This small energy separation is a result of the Zeeman splitting of the J=±5/2 levels. nih.gov

In the D₃h ligand field of the this compound crystal, which consists of nine water molecules, the allowed 5d ← 4f transitions of Ce³⁺ have been studied. researchgate.nettandfonline.com Five absorption bands were identified in the ultraviolet region, and two resolved luminescence bands were detected at liquid nitrogen temperature, corresponding to transitions to the ²F₅/₂ and ²F₇/₂ substates of the ground ²F(4f¹) state. researchgate.nettandfonline.comacs.org

Erbium(III) Doping and Spin-Lattice Relaxation Mechanisms

The study of erbium(III) (Er³⁺) doped into this compound provides insights into spin-lattice relaxation processes. The spin-lattice relaxation time (T₁) of Er³⁺ has been measured in the temperature range of 1.1 to 3.7 K for various concentrations. aps.org The results suggest a phonon-limited process at temperatures below 2.4 K, where the relaxation rate is proportional to the square of the temperature. aps.org At higher temperatures, an Orbach process, involving an excited state, becomes the dominant relaxation mechanism. aps.org The data can be described by the following equation:

1/T₁ = D * T² + 1.6 x 10¹¹ * e^(-44.4/T) aps.org

The parameter D in this equation increases with the concentration of Er³⁺, from 2.5/sec(deg K)² for a 0.2% concentration to 22/sec(deg K)² for a 100% concentration. aps.org

Promethium(III) Doping and Hyperfine Structure Analysis

The study of promethium(III) (Pm³⁺), a lanthanide with a 4f⁴ electron configuration, in a this compound host lattice presents significant experimental challenges. scispace.com Early attempts to measure the EPR spectrum of Pm³⁺ doped into this compound were unsuccessful. Instead of the expected promethium signal, the observed spectrum was attributed to an impurity of neodymium (Nd³⁺). This outcome highlights a persistent difficulty in early lanthanide research: the challenge of obtaining rare earth compounds free from impurities of other rare earths, which often have strong EPR signals that can obscure the target ion's spectrum. nih.gov

The radioactive nature of all promethium isotopes adds another layer of complexity to synthesizing and handling doped crystals. While detailed hyperfine structure analysis from EPR would provide valuable insight into the electronic ground state of Pm³⁺, the successful observation and analysis of its spectrum in a this compound host remains an elusive goal, primarily due to issues of sample purity. nih.govdokumen.pub

Dysprosium(III) Doping and Crystal Field Energy Levels

In contrast to promethium, the EPR of dysprosium(III) (Dy³⁺), a Kramers ion (4f⁹ configuration), has been successfully studied in this compound single crystals. nih.govaps.org The crystal field of the host lattice splits the electronic energy levels of the Dy³⁺ ion. EPR measurements probe the transitions between the lowest-lying of these levels, providing information about the crystal field parameters and the g-tensor, which characterizes the ion's response to an external magnetic field.

The results for Dy³⁺ in a this compound (LaES) host, or the isostructural yttrium ethylsulfate (YES) host, are very similar, indicating that the Dy³⁺ ion occupies a site of C₃ₕ symmetry. aps.org Resonance is observed for ions with a highly anisotropic g-tensor, where the component parallel to the crystal's c-axis (g∥) is large, and the perpendicular component (g⊥) is nearly zero. This is characteristic of a ground state doublet that is predominantly composed of the M₉ = ±9/2 state. aps.orgaps.org

In some crystals, a secondary resonance is observed, which is attributed to a small number of Dy³⁺ ions whose g-tensors are slightly tipped away from the c-axis due to local lattice imperfections. aps.org

Table 1: Spin Hamiltonian g-tensor parameters for Dy³⁺ in this compound Host

Dopant IonHost Crystalg∥g⊥Reference
Dy³⁺La(C₂H₅SO₄)₃·9H₂O10.90≈ 0 aps.org

Analysis of Spin-Spin Interactions in Doped this compound Crystals

When the concentration of paramagnetic dopant ions in the this compound crystal is increased, interactions between these ions become significant and influence the EPR spectrum. These spin-spin interactions can be a source of line broadening, but under certain conditions, they can lead to resolved spectral features that provide direct measurement of the interaction strength. aps.org The study of these interactions is crucial for understanding the magnetic properties of concentrated rare-earth materials.

Dipolar and Superexchange Interactions

The interaction between neighboring paramagnetic ions in the crystal lattice is primarily a combination of two effects: magnetic dipole-dipole interaction and superexchange interaction. researchgate.net

Dipolar Interaction : This is the classical magnetic interaction between the magnetic moments of two ions, akin to the interaction between two bar magnets. Its strength depends on the magnitude of the magnetic moments and the distance and orientation between the ions. In many lanthanide-doped systems, including ethylsulfates, the magnetic coupling is predominantly dipolar in nature. aps.orgrsc.org This is a consequence of the contracted nature of the 4f orbitals, which are shielded by outer electrons, limiting direct orbital overlap with neighboring ions. rsc.org Studies on gadolinium-doped dysprosium ethyl sulfate (B86663) have shown that the observed interactions can be well explained by dipolar coupling. aps.org

Superexchange Interaction : This is a quantum mechanical effect that is mediated by the intervening non-magnetic ligands (in this case, likely the oxygen atoms of the water molecules in the coordination sphere). It involves the overlap of orbitals between the lanthanide ions and the ligands. While generally weaker than in d-block transition metals, non-dipolar interactions, primarily superexchange, have been identified. researchgate.netrsc.org For example, investigations of cerium ethyl sulfate revealed a significant non-dipolar interaction between nearest-neighbor cerium ions. researchgate.net The spin Hamiltonian for the interaction between two spins (Sᵢ and Sⱼ) can be written to separate the known dipolar contributions (αᵢⱼ, βᵢⱼ) from the non-dipolar contributions (Aᵢⱼ, Bᵢⱼ), with experimental values for the non-dipolar part determined to be Aᵢⱼ = 0.105 ± 0.003 cm⁻¹ and Bᵢⱼ = 0.073 ± 0.006 cm⁻¹ for nearest-neighbor Ce³⁺ ions. researchgate.net

Anomalous Zero External Magnetic Field Splitting

Zero-field splitting (ZFS) refers to the lifting of degeneracy of spin states even in the absence of an external magnetic field, an effect caused by the crystal field and internal spin-spin interactions. wikipedia.org In Gd³⁺-doped this compound, an anomalous splitting of the ground state has been observed directly at zero external magnetic field. scholaris.ca

This splitting cannot be fully explained by standard crystal field theory alone. Theoretical evaluations have demonstrated that the spin-spin interaction between the f-electrons of the Gd³⁺ ion is a very important mechanism contributing to this zero-field splitting and should not be neglected. aps.org Weak magnetic field-sweep, variable-frequency EPR spectroscopy has been used to measure this splitting with high accuracy. scholaris.ca

Table 2: Anomalous Zero-Field Splitting of the lowest |±1/2⟩ doublet of Gd³⁺ in this compound

TemperatureZero-Field Splitting (MHz)Reference
290.5 K16.60 ± 1.0 scholaris.ca
77 K11.15 ± 1.0 scholaris.ca

Methodological Advancements in this compound EPR/ESR Spectroscopy

The study of this compound systems by EPR has evolved significantly since the initial experiments. Early work was often hampered by the difficulty in synthesizing high-purity crystals, where unintentional rare-earth impurities could obscure or be mistaken for the signal of the ion under investigation. nih.govieprs.org

A foundational advancement was the improvement in material synthesis, enabling the growth of large, high-quality single crystals of this compound doped with controlled, low concentrations (e.g., 1%) of specific lanthanide ions. ieprs.org This remains a crucial first step for any detailed spectroscopic analysis.

On the instrumental side, the development of specialized spectrometers has enabled new types of measurements. For instance, the design of 1-8 GHz coaxial EPR spectrometers was specifically undertaken for the direct and highly accurate determination of the ground state zero-field splittings of Gd³⁺ in the ethylsulfate lattice. scholaris.ca Furthermore, the use of pulse-saturation techniques on conventional spectrometers allowed for the measurement of dynamic properties like spin-lattice relaxation times. aps.org

The most significant recent advancements have been in the theoretical and computational analysis of EPR spectra. Initially, spectra were analyzed using a basic spin Hamiltonian. Modern approaches incorporate more subtle effects and benefit from powerful computing. An iterative, convergent computing procedure using a least-squares fit criterion and exact diagonalization of the spin-Hamiltonian matrix has been developed to determine the best-fit parameters from complex EPR spectra. scholaris.ca Concurrently, theoretical models have been refined to include interactions previously neglected, such as explicitly including the electron spin-spin interaction operator in the Hamiltonian to better explain phenomena like zero-field splitting. aps.orgresearchgate.net These advanced computational methods allow for a more precise determination of crystal field parameters and a deeper understanding of the electronic structure of dopant ions. scholaris.caresearchgate.net

Optical Spectroscopy and Electronic Structure Probing of Lanthanum Ethylsulfate

Absorption and Emission Spectroscopy of Doped Lanthanide Ions

The optical properties of lanthanum ethylsulfate, a crystalline host material, have been extensively investigated by doping it with various trivalent lanthanide ions. These studies utilize absorption and emission spectroscopy to probe the electronic energy level structure of the dopant ions within the crystal lattice.

When doped with cerium (Ce³⁺), this compound exhibits characteristic 4f→5d transitions. tandfonline.com The absorption spectra of Ce³⁺-doped this compound enneahydrate show five absorption bands in the ultraviolet region, specifically between 37,000 and 51,000 cm⁻¹. tandfonline.com These bands are attributed to the allowed 5d←4f transitions of the Ce³⁺ ion. tandfonline.com At liquid nitrogen temperature, two resolved luminescence bands are detected at approximately 30,000 and 32,000 cm⁻¹. tandfonline.comacs.org These emission bands are assigned to the transitions from the excited 5d¹ state to the ²F₅/₂ and ²F₇/₂ spin-orbit split levels of the 4f¹ ground state configuration of Ce³⁺. tandfonline.com The significant difference between the absorption and emission maxima, known as the Stokes shift, suggests a destabilization of the coordination bonds in the excited state. tandfonline.com

Studies on plutonium (Pu³⁺) doped into this compound crystals have also been conducted. The polarized absorption spectrum of Pu³⁺ in this host was measured at various low temperatures (4.2 K to 77 K). aip.orgescholarship.org Below 21,000 cm⁻¹, the spectra reveal distinct groups of polarized, sharp lines. escholarship.org Specifically, 14 groups of absorption lines and eight groups of emission lines were observed in this region. escholarship.org The sharpness of these lines allows for detailed analysis of the electronic transitions of the Pu³⁺ ion within the crystal field of the this compound. escholarship.org

The general approach to studying these doped crystals involves growing single crystals of this compound with a small percentage of the dopant ion, for instance, 0.1 to 5 mole % of Pu³⁺. aip.orgescholarship.org The crystals are then subjected to spectroscopic analysis at low temperatures to minimize thermal broadening of spectral lines, allowing for higher resolution of the electronic transitions. escholarship.org

Table 1: Spectroscopic Data for Lanthanide Ions in this compound

Dopant IonHost CrystalTechniqueSpectral Region (cm⁻¹)Observed FeaturesReference
Ce³⁺This compound EnneahydrateAbsorption37,000 - 51,000Five 5d←4f absorption bands tandfonline.com
Ce³⁺This compound EnneahydrateLuminescence30,000 - 32,000Two emission bands to ²F₅/₂ and ²F₇/₂ tandfonline.comacs.org
Pu³⁺This compoundAbsorption & Emission< 21,00014 absorption groups, 8 emission groups escholarship.org

Zeeman Effect Studies on Electronic Transitions

The Zeeman effect, which describes the splitting of spectral lines in the presence of an external magnetic field, is a powerful tool for characterizing the electronic states of dopant ions in crystals like this compound. anu.edu.au Such studies provide valuable information for interpreting the spectra, understanding the magnetic properties of the ions, and determining the site symmetry, as well as the J and g values of the various electronic states. anu.edu.au

Zeeman effect studies have been performed on this compound doped with various lanthanide ions, including Pu³⁺, Er³⁺, and Ce³⁺. For Pu³⁺-doped this compound, Zeeman effect measurements were conducted on the sharp absorption lines. aip.orgescholarship.org While some absorption line groups were too broad for investigation, others provided clear splitting patterns. escholarship.org The analysis of these patterns helps in assigning quantum numbers to the observed energy levels. escholarship.org For instance, a level at 16,000 cm⁻¹ was analyzed, and while some g-values were consistent, discrepancies in others suggested complexities in the electronic structure. escholarship.org

In the case of erbium (Er³⁺) doped into this compound, the application of a magnetic field causes the crystal field states to split further, an effect that can be studied through Zeeman absorption spectroscopy. anu.edu.au This provides additional data for interpreting the rare-earth spectra and can reveal the positions of further excited levels by mixing neighboring crystal field states. anu.edu.au

For cerium (Ce³⁺) in this compound, the ground state is a Kramers doublet. Electron Paramagnetic Resonance (EPR) studies, which can be considered a form of Zeeman spectroscopy at microwave frequencies, have determined the g-values for the ground state to be g∥ = 0.995 and g⊥ = 2.185. nih.gov An excited doublet, located only 3 cm⁻¹ higher in energy, has g-values of g∥ = 3.72 and g⊥ = 0.20. nih.gov These values are crucial for understanding the magnetic anisotropy of the Ce³⁺ ion in this specific crystal environment. nih.gov

Table 2: Zeeman Effect Data for Lanthanide Ions in this compound

Dopant IonHost CrystalMethodKey FindingsReference
Pu³⁺This compoundZeeman AbsorptionSplitting of sharp absorption lines, aiding in level assignment. aip.orgescholarship.org
Er³⁺This compoundZeeman AbsorptionFurther splitting of crystal field states, revealing additional excited levels. anu.edu.au
Ce³⁺This compoundEPRGround state: g∥ = 0.995, g⊥ = 2.185. Excited doublet (at 3 cm⁻¹): g∥ = 3.72, g⊥ = 0.20. nih.gov

Radiative and Non-Radiative Transition Probabilities

The luminescence of dopant ions in a crystal host like this compound is governed by the competition between radiative and non-radiative decay processes from an excited electronic state. The total decay rate is the sum of the probabilities of these two types of transitions, and its inverse determines the luminescence lifetime of the state.

Radiative transitions involve the emission of a photon, and their probabilities can be calculated using theoretical frameworks like the Judd-Ofelt theory for f-f transitions. aps.org These transitions are often "forbidden" by simple selection rules but gain intensity through mechanisms like the mixing of electronic configurations. nih.gov Non-radiative transitions, on the other hand, involve the dissipation of energy as heat to the crystal lattice, mediated by phonons (quantized lattice vibrations). aps.org

The probability of non-radiative decay is highly dependent on the energy gap to the next lower-lying electronic level. aps.org A smaller energy gap requires the simultaneous emission of fewer phonons to conserve energy, making the non-radiative process more probable and thus quenching the luminescence. aps.org Studies on Er³⁺ in LaF₃ have shown that non-radiative transitions involving the emission of up to five phonons can significantly contribute to the decay from excited states. aps.org

While specific quantitative data on the radiative and non-radiative transition probabilities for various lanthanide ions directly within this compound are not extensively detailed in the provided search results, the general principles apply. For instance, the intense luminescence often observed from Tb³⁺ in various hosts is not necessarily due to a higher radiative probability but rather a lower probability of non-radiative quenching, thanks to its large energy gap between the emitting level and the next lower level. chemrxiv.org Conversely, the presence of high-frequency oscillators, such as the O-H vibrations in the water molecules of this compound enneahydrate, can enhance non-radiative decay rates and quench luminescence if they are in close proximity to the dopant ion. chemrxiv.org

The determination of these probabilities typically involves measuring the luminescence lifetime (τ) and the luminescence quantum yield (Φ_lum). The radiative (k_r) and non-radiative (k_nr) decay rates can then be calculated from these experimental values. chemrxiv.org

Crystal Field Theory Applications to Optical Spectra

Crystal field theory (CFT) is a fundamental model used to explain the electronic structure and optical spectra of transition metal and rare-earth ions in crystalline environments. geokniga.orglibretexts.org CFT treats the interaction between the central metal ion and the surrounding ligands (in the case of this compound, the water molecules and ethylsulfate groups) as a purely electrostatic perturbation. libretexts.org This perturbation lifts the degeneracy of the free-ion's electronic orbitals (the 4f orbitals for lanthanides), resulting in a splitting of the energy levels. anu.edu.auresearchgate.net

In this compound, the lanthanide dopant ion occupies a site with a specific point group symmetry. For this compound enneahydrate, this is typically D₃h symmetry, where the ion is coordinated by nine water molecules. tandfonline.comresearchgate.net The crystal field created by these surrounding ligands splits the free-ion J-multiplets into a number of Stark levels. researchgate.net The number of these levels and their symmetries are determined by group theory. researchgate.net

The analysis of the absorption and emission spectra of lanthanide ions in this compound allows for the experimental determination of these crystal-field energy levels. aip.orgescholarship.org For example, studies on Pu³⁺ in this compound have led to the characterization of the ground state levels and several excited states. aip.org Theoretical calculations based on CFT, which involve fitting the experimental energy levels to a set of crystal-field parameters (B_q^k), can then be performed. researchgate.net A good agreement between the experimental and calculated energy levels validates the theoretical model and provides a quantitative description of the ion-ligand interaction. aip.orgresearchgate.net

For Ce³⁺ in various ethylsulfate hosts, the crystal-field splitting (Δ) of the ground multiplet's first excited state has been determined. aps.org This splitting is sensitive to the specific rare-earth host cation (e.g., Nd³⁺, Sm³⁺, Gd³⁺), indicating that subtle changes in the crystal lattice influence the crystal field experienced by the Ce³⁺ dopant. aps.org CFT can be used to model these variations in the crystal-field splitting across different host crystals. aps.org

Table 3: Application of Crystal Field Theory to Doped this compound

Dopant IonHost CrystalSymmetryKey Application of CFTReference
Ce³⁺This compound EnneahydrateD₃hExplaining the splitting of the 5d¹ excited state into five Kramers doublets. tandfonline.com
Pu³⁺This compound-Fitting experimental energy levels to determine free-ion and crystal-field parameters. aip.org
Ce³⁺Various Rare-Earth Ethylsulfates-Determining and modeling the variation of the crystal-field splitting of the ground multiplet. aps.org
Cm³⁺Isotypic Ethyl Sulfate (B86663) SaltsC₃hAnalyzing optical spectra to establish the crystal-field model and predict ground-state splitting. researchgate.net

Luminescence Lifetimes and Energy Transfer Mechanisms in Doped Systems

The luminescence lifetime of an excited state is a crucial parameter that reflects the dynamics of both radiative and non-radiative decay processes. nih.gov For lanthanide-doped systems, lifetimes can range from microseconds to milliseconds, a characteristic feature of their Laporte-forbidden 4f-4f transitions. nih.gov

In Ce³⁺-doped this compound, the fluorescence from the 5d excited state is statically quenched by the formation of complexes, for example, with carboxylates in solution. acs.org However, in the crystalline solid, the lifetime is a fixed value. Studies have reported a fluorescence lifetime of 45 ns for the Ce³⁺ ion, which is characteristic of its allowed 5d→4f transition. acs.org This relatively short lifetime, compared to f-f transitions, is due to the allowed nature of the transition. acs.org

When multiple types of lanthanide ions are co-doped into a host like this compound, energy transfer between the ions can occur. mdpi.com This process involves the non-radiative transfer of excitation energy from one ion (the sensitizer) to another (the activator). nih.gov The efficiency of this energy transfer depends on several factors, including the spectral overlap between the emission of the sensitizer (B1316253) and the absorption of the activator, and the distance between the ions. nih.govmdpi.com

Energy transfer can significantly affect the luminescence properties of the material. For instance, it can shorten the luminescence lifetime of the sensitizer ion. mdpi.com By measuring the decrease in the sensitizer's lifetime in the presence of the activator, the energy transfer efficiency can be quantified. mdpi.com Common energy transfer mechanisms include dipole-dipole, dipole-quadrupole, and exchange interactions. utrgv.edu

While specific studies on energy transfer mechanisms within co-doped this compound are not detailed in the provided results, the principles derived from studies on other hosts are directly applicable. For example, in YVO₄ nanoparticles co-doped with ions like Tm³⁺ and Er³⁺, efficient energy transfer was observed, with the efficiency reaching up to 78% for the Tm³⁺ to Er³⁺ transfer. mdpi.com This demonstrates how co-doping can be used to channel energy to a desired emitting ion, a strategy often employed in designing phosphors and other luminescent materials. mdpi.comutrgv.edu

Theoretical and Computational Approaches for Lanthanum Ethylsulfate Research

Density Functional Theory (DFT) Calculations for Electronic Structure and Interactions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For lanthanum ethylsulfate, DFT calculations are instrumental in elucidating the nature of the interactions between the lanthanum (La³⁺) ion and the ethylsulfate (C₂H₅SO₄⁻) ligands.

DFT studies can map the electron density distribution within the molecule, revealing the extent of covalent versus ionic character in the La-O bonds. By analyzing the molecular orbitals, researchers can understand how the atomic orbitals of lanthanum and the oxygen atoms of the sulfate (B86663) group combine to form bonding and antibonding orbitals. This provides a quantitative description of the charge transfer and polarization effects that define the coordination environment.

Key insights derived from DFT calculations include:

Geometric Optimization: Determining the most stable molecular structure, including bond lengths and angles of the coordination polyhedron around the La³⁺ ion.

Vibrational Frequencies: Predicting infrared (IR) and Raman spectra, which can be compared with experimental data to validate the computed structure. researchgate.netfgcu.edu

Electronic Properties: Calculating the band structure and density of states to understand the electronic conductivity and optical properties of the material. researchgate.netosti.gov

For instance, DFT has been used to study the electronic and structural properties of the related 1-ethyl-3-methylimidazolium (B1214524) ethyl sulfate ion pair, analyzing molecular interactions between its cation and anion. researchgate.netfgcu.edu Such studies provide a framework for understanding the forces at play within the crystal lattice of this compound.

Table 1: Application of DFT to this compound Research

Parameter Studied Information Obtained Significance
Optimized Geometry Bond lengths, bond angles, coordination number Provides the most stable 3D structure of the complex.
Electronic Density Charge distribution, bonding character (ionic/covalent) Elucidates the nature of the La³⁺-ligand interaction.
Molecular Orbitals Energy levels, orbital contributions Explains charge transfer and electronic transitions.
Vibrational Analysis IR and Raman frequencies Allows for comparison with experimental spectroscopic data.

Molecular Dynamics (MD) Simulations of Lanthanide Interactions in Related Systems

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. While specific MD studies on this compound are not extensively documented, the principles are widely applied to related lanthanide systems to understand their behavior in various environments.

MD simulations model the time-dependent behavior of a molecular system, providing a detailed picture of dynamic processes such as ligand exchange, solvent interactions, and structural fluctuations. mdpi.com For lanthanides, these simulations can predict coordination numbers in solution, the structure of solvation shells, and the stability of complexes. researchgate.net For example, MD simulations have been employed to investigate the extraction of lanthanum from aqueous solutions, detailing the interactions between the La³⁺ ion, water molecules, and other ions present in the system. mdpi.com The radial distribution function (RDF) is a key output, indicating the probability of finding one atom at a certain distance from another, which helps to define the coordination environment. mdpi.com

These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. Developing accurate force fields for lanthanides is a significant challenge due to their complex electronic structure, but successful implementation allows for the study of large systems over extended timescales.

Quantum Chemical Modeling of Lanthanide-Ligand Interactions

Quantum chemical modeling encompasses a range of methods, including ab initio techniques, that are used to study chemical phenomena by solving the Schrödinger equation. nih.gov These methods are crucial for understanding the nuanced interactions between lanthanide ions and their ligands. nih.gov

For this compound, these models can dissect the bonding into its fundamental components:

Electrostatic Interactions: The primary attractive force between the positive La³⁺ ion and the negative oxygen atoms of the ethylsulfate ligands.

Covalent Contributions: Arising from the overlap of lanthanide 5d and 6s orbitals with ligand orbitals. Although the 4f orbitals are shielded and less involved in direct bonding, their interaction with the ligand field is critical for the properties of other lanthanides. rsc.org

Polarization Effects: The distortion of the electron clouds of the ligands and the metal ion due to their mutual interaction.

Advanced methods like the Complete Active Space Self-Consistent Field (CASSCF) are often employed for lanthanide complexes. rsc.org These multireference methods are necessary to correctly describe the electronic states arising from the partially filled f-orbitals in many lanthanides. While La³⁺ has an empty f-shell (4f⁰), these computational techniques are foundational for comparative studies across the lanthanide series.

Ligand Field Theory and Crystal Field Parameter Predictions

Ligand Field Theory (LFT) and its simpler predecessor, Crystal Field Theory (CFT), are models used to describe the splitting of electronic orbitals in transition metal and lanthanide complexes. dacollege.org The interaction between the central lanthanide ion and the surrounding ligands (the "ligand field") removes the degeneracy of the 4f orbitals. soton.ac.uk

The key aspects of LFT as applied to lanthanide ethylsulfates include:

Crystal Field Parameters (CFPs): These parameters, often denoted as Bkq, quantify the strength and symmetry of the ligand field. nih.gov They are essential for correlating the structure of a complex with its spectroscopic and magnetic properties.

Energy Level Splitting: The ligand field splits the 2J+1 degeneracy of each J multiplet of the lanthanide ion. The magnitude of this splitting is typically on the order of 100 cm⁻¹. soton.ac.uk

Spectroscopic Analysis: The parameters can be derived experimentally from the analysis of absorption and luminescence spectra. nih.gov

Theoretically, CFPs can be predicted using ab initio calculations, which provide a powerful way to understand how changes in the coordination geometry affect the electronic structure. researchgate.net For this compound, while the La³⁺ ion itself has no f-electrons to exhibit splitting, the crystal field environment it helps create is crucial. The parameters determined for this host lattice are vital for understanding the behavior of other optically or magnetically active lanthanide ions when doped into a this compound crystal. The sign of the B20 parameter, for example, can indicate whether the coordination sphere is compressed or elongated along the principal symmetry axis. researchgate.net

Table 2: Key Concepts in Ligand Field Theory for Lanthanide Complexes

Concept Description Relevance to this compound
Ligand Field The electrostatic field created by the ligands surrounding the central metal ion. soton.ac.uk The ethylsulfate ligands create a specific field that dictates the properties of doped lanthanide ions.
f-Orbital Splitting Removal of the degeneracy of the 4f orbitals due to the ligand field. dacollege.org Not directly applicable to La³⁺ (4f⁰), but the host lattice determines this splitting for other Ln³⁺ ions.
Crystal Field Parameters (Bkq) Quantitative measures of the ligand field's strength and symmetry. nih.gov Can be calculated to model the electronic environment provided by the this compound lattice.

Spin Hamiltonian Formalisms and Tensor Operator Techniques

The Spin Hamiltonian is an effective operator used to describe the electronic spin states of a system and their interactions with magnetic fields, without needing to solve the full, complex Schrödinger equation. researchgate.net This formalism is a cornerstone of Electron Paramagnetic Resonance (EPR) spectroscopy and molecular magnetism.

The general form of the spin Hamiltonian includes several terms:

Electronic Zeeman Effect: Describes the interaction of the electron spin with an external magnetic field.

Zero-Field Splitting (ZFS): The splitting of spin states that exists even in the absence of an external magnetic field, arising from the ligand field and spin-orbit coupling.

Hyperfine Coupling: The interaction between the electron spin and the nuclear spins of the lanthanide ion and surrounding ligand atoms.

For lanthanum(III) ethylsulfate, the La³⁺ ion is diamagnetic (4f⁰, S=0, L=0, J=0) and thus has no electron spin to be described by this formalism. However, the spin Hamiltonian is indispensable for studying paramagnetic lanthanide ions (like Gd³⁺ or Er³⁺) doped into a this compound host lattice. The diamagnetic nature of the lanthanum host allows for a detailed investigation of the dopant ion's properties with minimal magnetic interference from the host lattice.

Tensor operator techniques are the mathematical tools used to construct and solve the spin Hamiltonian. rsc.org They provide a systematic way to represent the interactions based on the symmetry of the complex, making them essential for interpreting the complex EPR spectra of lanthanide ions.

Interactions and Dynamic Phenomena Within Lanthanum Ethylsulfate Systems

Interatomic Electric Quadrupole-Quadrupole Coupling Effects

In lanthanide salts such as lanthanum ethylsulfate, the electronic charge distribution of the lanthanide ion can possess a quadrupole moment, particularly when the ion is not in an S state. aip.org This quadrupole moment gives rise to interatomic electric quadrupole-quadrupole interactions, which can significantly influence the magnetic and optical properties of the material at very low temperatures. aip.org

In the case of cerium ethylsulfate, a compound closely related to this compound, this coupling has been determined to be antiferromagnetic. aip.org This interaction is thought to be at least partially responsible for certain low-temperature anomalies observed in magnetic susceptibility and specific heat measurements. aip.org The characteristic temperature of this coupling in cerium ethylsulfate is given by τ=0.01〈r²)⁴ degrees, where 〈r²)½ represents the root-mean-square radius of the 4f orbit in Angstroms. aip.org While this specific calculation is for cerium ethylsulfate, it highlights a fundamental interaction that is also present in other lanthanide ethylsulfates. The nature of this coupling can vary in other salts, potentially being ferromagnetic and significantly larger, on the order of 1°K. aip.org

Spin-Lattice Relaxation Mechanisms and Dynamics

Spin-lattice relaxation is a critical process that describes how a spin system returns to thermal equilibrium with its surrounding lattice. In this compound doped with paramagnetic ions like Erbium (Er³⁺) or Dysprosium (Dy³⁺), several mechanisms govern this relaxation, with their dominance being highly dependent on temperature.

Measurements of the spin-lattice relaxation time (T₁) in Er³⁺-doped this compound across a temperature range of 1.1 to 3.7°K have identified two primary processes. aps.orgaps.org At temperatures below 2.4°K, a phonon-limited process is dominant, while at higher temperatures, an Orbach process takes over. aps.orgaps.org

1/T₁ = D * T² + 1.6 x 10¹¹ * e(-44.4/T) aps.org

The coefficient 'D' in this equation varies with the concentration of the dopant ion. aps.org

Spin-Lattice Relaxation Parameters for Er³⁺-doped this compound

Dopant Concentration Coefficient D (sec⁻¹K⁻²)
0.2% 2.5
10% Not specified

Phonon-limited processes involve the direct interaction of the spin system with the quantized vibrations of the crystal lattice (phonons). At temperatures below 2.4°K in Er³⁺-doped this compound, the spin-lattice relaxation rate is found to be proportional to T², indicating a phonon-limited process. aps.orgaps.org

In the broader context of lanthanide ethylsulfates, two main types of phonon-limited processes are considered:

Direct Process: This involves the emission or absorption of a single phonon. The relaxation rate for the direct process is typically proportional to the temperature (T) and the square of the magnetic field strength (H²). In dysprosium ethyl sulphate, the direct process becomes important at low temperatures and in high magnetic fields. jps.or.jp The relaxation time for this process is also highly dependent on the angle between the magnetic field and the crystal axis. jps.or.jp

Raman Process: This is a two-phonon process where a phonon is scattered inelastically by a spin. The Raman process typically exhibits a much stronger temperature dependence, often proportional to T⁷ or T⁹. jps.or.jp However, in some cases, like dysprosium ethyl sulphate at low temperatures, the Raman process is not expected to be a significant contributor to relaxation. jps.or.jp

At higher temperatures, a two-phonon resonance process known as the Orbach process becomes the dominant relaxation mechanism. aps.orgaps.orgjps.or.jp This process involves the absorption of a phonon to excite the ion to a real intermediate state, followed by the emission of a phonon as the ion de-excites back to the ground state. jps.or.jp

The Orbach process is characterized by an exponential dependence on temperature, as the availability of phonons with sufficient energy to reach the excited state is governed by the Boltzmann distribution. jps.or.jp This leads to a relaxation rate proportional to exp(-Δ/kT), where Δ is the energy of the excited state. jps.or.jp

In Er³⁺-doped this compound, the Orbach process is observed at temperatures above 2.4°K. aps.orgaps.org Similarly, in dysprosium ethyl sulphate, the relaxation time in the upper helium range varies as exp(23/T), which is in agreement with the theory of the Orbach process. jps.or.jp This resonance relaxation process involves real transitions between the ground doublet and an excited doublet, accompanied by the emission or absorption of a phonon. jps.or.jp

Dominant Spin-Lattice Relaxation Mechanisms in Doped this compound

Temperature Range Dominant Process Temperature Dependence of Rate (1/T₁)
Below 2.4 K (in Er³⁺:LaES) Phonon-Limited ∝ T²
Above 2.4 K (in Er³⁺:LaES) Orbach ∝ exp(-Δ/kT)

Pressure-Induced Phenomena and Structural Responses in Doped this compound

Lanthanum Ethylsulfate As a Model Host Lattice in Fundamental Research

Influence of Host Lattice Crystalline Field on Spectroscopic Parameters

The crystalline electric field of the lanthanum ethylsulfate host lattice plays a crucial role in determining the spectroscopic parameters of the doped lanthanide ions. The interaction between the electric field generated by the surrounding ligands and the 4f electrons of the guest ion lifts the degeneracy of the free-ion energy levels, leading to a characteristic splitting pattern. This splitting is a direct probe of the strength and symmetry of the local environment experienced by the ion.

The effect of the crystalline field is particularly evident in the analysis of EPR spectra. For non-S-state ions like Ce³⁺ (4f¹), the crystal field splits the ground state multiplet into several Kramers doublets. The g-values measured by EPR are highly anisotropic and are sensitive functions of the crystal field parameters. For Ce³⁺ in this compound, the ground state exhibits g-values of g∥ = 0.995 and g⊥ = 2.185, while a nearby excited doublet has g∥ = 3.72 and g⊥ = 0.20, illustrating the profound impact of the crystal field on the magnetic properties of the ion. nih.gov

For S-state ions like Gd³⁺ (4f⁷), the interaction with the crystalline field is more subtle as the ground state has no orbital angular momentum in the first order. However, higher-order effects, including spin-orbit coupling mixed into the ground state from excited states, allow the crystal field to produce a zero-field splitting (ZFS) of the ground state. This ZFS is described by the fine structure parameters in the spin Hamiltonian. The study of Gd³⁺ in this compound has been instrumental in understanding the mechanisms that give rise to this splitting.

The significance of the host lattice's crystalline field extends to optical spectroscopy as well. The weak f-f electronic transitions observed in the absorption and fluorescence spectra of lanthanide ions are made partially allowed by the mixing of opposite parity orbitals due to the non-centrosymmetric components of the crystal field. The positions and intensities of these transitions are directly related to the crystal field parameters. While the 4f electrons are shielded, the hypersensitive transitions, in particular, demonstrate a strong dependence of their intensity on the ligand environment, providing further insight into the ion-lattice interaction.

Table 8.2: Spectroscopic Parameters of Selected Ions in this compound

Ion Spectroscopic Parameter Value Notes
Ce³⁺ g∥ (ground state) 0.995 Highly anisotropic g-tensor due to crystal field splitting. nih.gov
g⊥ (ground state) 2.185 nih.gov
g∥ (excited state) 3.72 nih.gov
g⊥ (excited state) 0.20 nih.gov
Gd³⁺ Zero-Field Splitting Non-zero Arises from higher-order interactions with the crystal field.

Investigation of Impurity Effects and Dilution Studies in Host Lattices

This compound is an excellent medium for conducting dilution studies, where the concentration of the paramagnetic guest ion is systematically varied. Such studies are crucial for distinguishing between single-ion properties and effects arising from interactions between impurity ions. By preparing crystals with very low concentrations of the dopant, typically less than 1%, one can isolate the behavior of individual ions and accurately determine the single-ion spin Hamiltonian parameters.

As the concentration of the paramagnetic impurity is increased, interactions between neighboring guest ions become more significant. These interactions can be magnetic dipole-dipole interactions, electric multipole interactions, or exchange interactions. These interactions manifest themselves in the spectroscopic data in several ways. In EPR, for instance, increasing the concentration leads to a broadening of the spectral lines due to the random magnetic fields produced by neighboring ions. At higher concentrations, distinct satellite lines or a fine structure can emerge in the spectrum, corresponding to transitions within pairs or clusters of interacting ions.

A classic example of such an investigation is the study of Gd³⁺ pairs in this compound. By analyzing the EPR spectra of crystals with varying Gd³⁺ concentrations, researchers have been able to identify and characterize the spectra of nearest-neighbor Gd³⁺ pairs. This allows for the determination of the interaction parameters, including the strength of the dipolar and exchange interactions between the paired ions.

Dilution studies are also important in optical spectroscopy. At high concentrations, phenomena such as concentration quenching of luminescence can occur. This is a non-radiative process where the excitation energy of an ion is transferred to a nearby similar ion, and this energy migrates through the lattice until it is lost at a quenching site, such as a defect or an impurity. By studying the luminescence lifetime as a function of concentration, one can gain insight into the mechanisms of energy transfer between lanthanide ions. The long fluorescence lifetime of lanthanide ions makes them particularly suitable for such studies. researchgate.netnih.gov

The ability to grow single crystals of this compound with controlled levels of dopants has been a key factor in its utility for these fundamental studies. The results from such investigations are essential for a complete understanding of the magnetic and optical properties of materials containing lanthanide ions and for the development of new materials for applications such as lasers and phosphors.

Table 8.3: Effects of Dopant Concentration on Spectroscopic Properties in this compound

Dopant Concentration Spectroscopic Effect Underlying Mechanism
Very Low (<0.1%) Narrow spectral lines, well-resolved hyperfine structure. Isolation of single ions, minimizing inter-ionic interactions.
Moderate (0.1% - 1%) Line broadening, emergence of satellite lines in EPR. Increased dipole-dipole and exchange interactions between neighboring ions.
High (>1%) Significant line broadening, concentration quenching of fluorescence. Strong inter-ionic interactions, energy migration and transfer to quenching sites.

Future Directions in Lanthanum Ethylsulfate Research

Exploration of Novel Doping Architectures for Enhanced Quantum Coherence

The quantum coherence of a dopant ion within the lanthanum ethylsulfate host is paramount for its application in quantum computing and information processing. Future research will focus on moving beyond simple, uniform doping to create sophisticated, engineered arrangements of dopant ions—novel doping architectures—to mitigate decoherence and enhance quantum properties.

One promising direction is the creation of nanoscale clusters of rare-earth ions within the this compound matrix. These controlled clusters could function as multi-qubit systems where intra-cluster interactions are strong and controllable, while interactions between clusters remain weak, facilitating the scalability of quantum processors. Techniques such as ion beam implantation and advanced crystal growth methods could be employed to achieve precise spatial control over dopant placement.

Another innovative architecture involves the integration of doped this compound into nanophotonic structures . lasphys.com By embedding the material within photonic cavities, the interaction between light and the dopant ions can be significantly enhanced. This strong coupling regime allows for faster and more efficient quantum operations and readout, which are critical for practical quantum devices. Research will explore the fabrication of such hybrid devices and the characterization of their quantum optical properties.

The choice of dopant is also a critical variable. While various lanthanides have been studied, systematic exploration of co-doping with different rare-earth ions to create specific energy level structures or to utilize one ion for manipulation and another for readout is an emerging area. The goal is to identify dopant combinations that optimize coherence times and allow for efficient quantum gate operations.

Table 1: Potential Dopants for this compound and Their Impact on Quantum Properties

Dopant Ion Relevant Property Potential Advantage for Quantum Coherence
Erbium (Er³⁺) Telecom wavelength transition (~1.5 µm) Enables integration with existing fiber-optic networks for long-distance quantum communication.
Europium (Eu³⁺) Long nuclear spin coherence times Ideal for robust quantum memory applications due to reduced sensitivity to magnetic field fluctuations. qt.eu
Neodymium (Nd³⁺) Strong optical transitions Allows for faster quantum gate operations and efficient initialization and readout of qubit states. aps.org
Ytterbium (Yb³⁺) Simple hyperfine structure Simplifies optical control and reduces complexity in implementing quantum algorithms.

Advanced Computational Integration for Predictive Materials Design

The traditional trial-and-error approach to materials discovery is time-consuming and inefficient. The integration of advanced computational methods offers a pathway to accelerate the design of this compound-based materials with targeted quantum properties. Density Functional Theory (DFT) and other quantum chemical modeling techniques are becoming indispensable tools for predicting the behavior of these complex systems. rsc.orgbohrium.comias.ac.in

Future computational work will focus on several key areas:

Predicting Electronic Structure: DFT calculations can accurately model the electronic structure of this compound doped with various rare-earth ions. nih.govrutgers.edu This allows researchers to predict the energy levels, transition probabilities, and magnetic properties of the dopant ions, providing crucial insights for selecting the best candidates for specific quantum applications. rsc.org

Modeling Defect Formation: Crystal defects can significantly impact quantum coherence. Computational models can predict the formation energies of different types of defects and their effects on the local environment of the dopant ions. preprints.orgpreprints.org This knowledge can guide the synthesis process to minimize detrimental defects.

Simulating Spectroscopic Properties: Advanced computational methods can simulate the outcomes of various spectroscopic experiments (e.g., optical absorption, emission, electron paramagnetic resonance). This allows for direct comparison with experimental data, aiding in the interpretation of complex spectra and the validation of theoretical models. acs.org

High-Throughput Screening: By combining computational modeling with machine learning algorithms, researchers can perform high-throughput virtual screening of a vast number of potential dopants and co-dopants. ias.ac.in This approach can rapidly identify promising material compositions for further experimental investigation, dramatically speeding up the discovery process. researchgate.netarxiv.org

Table 2: Computational Techniques for Predictive Design of this compound

Computational Technique Predicted Property Relevance to Materials Design
Density Functional Theory (DFT) Electronic energy levels, magnetic anisotropy, hyperfine interactions. acs.org Guides selection of dopants for optimal qubit performance.
Molecular Dynamics (MD) Phonon modes, thermal properties, structural stability. Predicts decoherence pathways and informs on optimal operating temperatures.
Quantum Monte Carlo (QMC) Highly accurate ground and excited state energies. anl.gov Provides benchmark calculations for validating less computationally expensive methods. anl.gov
Machine Learning (ML) Models Structure-property relationships, optimal synthesis parameters. arxiv.org Accelerates the discovery of new materials with desired quantum properties. researchgate.net

High-Pressure and Extreme Condition Spectroscopic Investigations

Studying materials under extreme conditions of high pressure and low temperature can reveal novel physical phenomena and provide deeper insights into their fundamental properties. For this compound, such investigations can elucidate the relationship between its crystal structure and quantum coherence.

Applying high pressure alters the interatomic distances within the crystal lattice, thereby modifying the crystal field environment experienced by the dopant ions. rsc.org This, in turn, influences their energy levels and coherence times. High-pressure spectroscopic techniques, such as diamond anvil cell (DAC) based photoluminescence and absorption spectroscopy, can be used to track these changes systematically. acs.orgrsc.org This information is vital for understanding and controlling the sensitivity of qubits to strain and for potentially tuning their properties in-situ.

Furthermore, investigating the material's response to combined high pressure and high magnetic fields can uncover new quantum phase transitions or exotic magnetic states. Techniques like high-pressure electron paramagnetic resonance (EPR) would be invaluable in probing the spin dynamics and interactions under these conditions. The data gathered from these extreme condition experiments provide stringent tests for the computational models discussed in the previous section, leading to a more robust and predictive understanding of the material. mdpi.com

Table 3: Spectroscopic Probes for this compound Under Extreme Conditions

Spectroscopic Technique Measured Parameter Scientific Insight
High-Pressure Photoluminescence Shift in emission energy, changes in linewidth. acs.org Quantifies the effect of lattice strain on dopant energy levels and coherence.
High-Pressure Raman Spectroscopy Changes in phonon modes. rsc.org Investigates structural phase transitions and modifications to the vibrational environment. rsc.org
High-Pressure Absorption Spectroscopy Variation in absorption bands. Probes changes in the electronic structure and crystal field symmetry.
Variable-Temperature NMR Nuclear spin relaxation times. acs.org Elucidates solvent and ligand exchange dynamics and their impact on the local environment.

Development of Tailored this compound-Based Materials for Specific Applications

The ultimate goal of the foundational research described above is to develop tailored this compound-based materials optimized for specific, real-world applications. The flexibility of the host-dopant system allows for a high degree of customization to meet the demands of different quantum technologies. ibm.com

Key application areas include:

Quantum Computing: For this application, the material would be engineered to maximize the coherence times of the dopant ion qubits and to allow for high-fidelity quantum gate operations. This might involve creating specific spatial arrangements of dopants to function as a small-scale quantum processor.

Quantum Memory: Here, the focus would be on materials with exceptionally long storage times. qt.eu Doping with ions that have long-lived nuclear spin states, such as Europium, would be prioritized. The material could be integrated into devices capable of storing and retrieving quantum states of light on demand.

Quantum Transduction: Rare-earth ions possess transitions at both microwave and optical frequencies, making them ideal candidates for converting quantum information between superconducting quantum circuits (microwave) and optical photons for communication. Tailoring the this compound host and dopant choice could optimize the efficiency of this conversion process.

Sensing: The sharp optical transitions of dopant ions are highly sensitive to their local environment. This sensitivity can be harnessed to create nanoscale sensors for electric fields, magnetic fields, or strain. The material could be engineered into nanoparticles for applications in biological imaging or materials characterization. lasphys.com

The development of these tailored materials will require an interdisciplinary approach, combining advanced synthesis, nanoscale fabrication, detailed spectroscopic characterization, and predictive computational modeling to bring the potential of this compound to fruition in the realm of quantum technologies. researchgate.net

Table 4: Tailored La(C₂H₅SO₄)₃ Materials for Specific Quantum Applications

Target Application Key Material Modification Desired Performance Metric
Quantum Processor Spatially ordered array of Yb³⁺ dopants Long coherence times (>1 ms), high quantum gate fidelity (>99.9%).
Optical Quantum Memory High concentration of Eu³⁺ dopants in a nanoparticle form. qt.eu Long storage time (>1 s), high retrieval efficiency (>90%).
Microwave-to-Optical Transducer Er³⁺ doped crystal integrated with a microwave resonator and optical cavity. High conversion efficiency, low added noise.
Nanoscale Electric Field Sensor Single Nd³⁺ dopant at the apex of a nanoprobe. High sensitivity to local electric field changes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.